molecular formula C12H16O3 B13493534 4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione

4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione

Cat. No.: B13493534
M. Wt: 208.25 g/mol
InChI Key: AHJCVJZBDKJNFN-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C12H16O3 It is a diketone derivative featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione typically involves the condensation of 5-methylfurfural with acetone under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide, which facilitates the formation of the diketone structure through aldol condensation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring and diketone moiety play crucial roles in its reactivity and biological activity. The compound can form complexes with metal ions, which may enhance its activity in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1-(5-hydroxymethylfuran-2-yl)pentane-1,3-dione: This compound has a hydroxymethyl group instead of a methyl group on the furan ring.

    4,4-Dimethyl-1-(5-formylfuran-2-yl)pentane-1,3-dione: This compound features a formyl group on the furan ring.

Uniqueness

4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. Its structural features make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4,4-dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione

InChI

InChI=1S/C12H16O3/c1-8-5-6-10(15-8)9(13)7-11(14)12(2,3)4/h5-6H,7H2,1-4H3

InChI Key

AHJCVJZBDKJNFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)CC(=O)C(C)(C)C

Origin of Product

United States

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